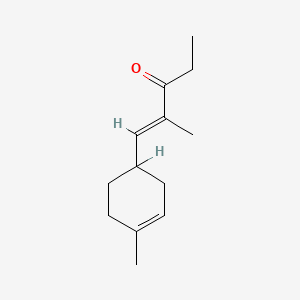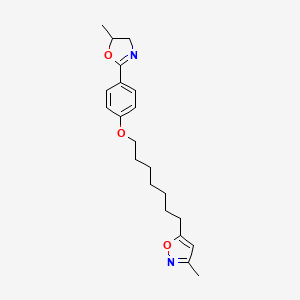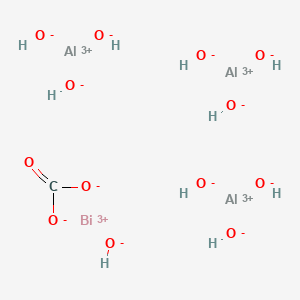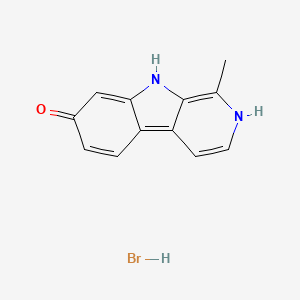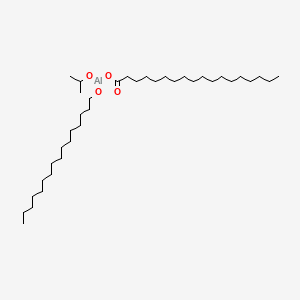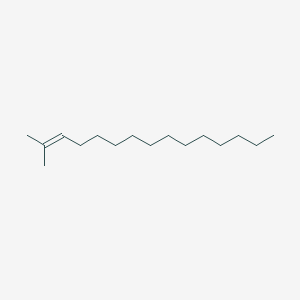
2-Methyl-2-pentadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-pentadecene is an organic compound with the molecular formula C16H32. It is a type of alkene, characterized by the presence of a double bond between two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-pentadecene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the use of a strong acid, such as sulfuric acid, to dehydrate 2-methyl-2-pentadecanol, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic dehydrogenation of alkanes. This process involves the use of metal catalysts, such as platinum or palladium, under high temperatures and pressures to remove hydrogen atoms from the alkane, forming the desired alkene .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-pentadecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a platinum or palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
Scientific Research Applications
2-Methyl-2-pentadecene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-pentadecene involves its interaction with various molecular targets and pathways. As an alkene, it can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. The double bond in the compound makes it reactive towards various reagents, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methylpentadecane: An alkane with a similar carbon chain length but lacking the double bond.
1-Pentadecene: An alkene with a double bond at a different position in the carbon chain.
2-Methyl-1-pentadecene: An isomer with the double bond at the first carbon position.
Uniqueness
2-Methyl-2-pentadecene is unique due to its specific structure, which includes a double bond at the second carbon position. This structural feature imparts distinct chemical reactivity and properties compared to its isomers and other similar compounds .
Properties
CAS No. |
70872-68-3 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
2-methylpentadec-2-ene |
InChI |
InChI=1S/C16H32/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h15H,4-14H2,1-3H3 |
InChI Key |
XGTFGRHQZHQLOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


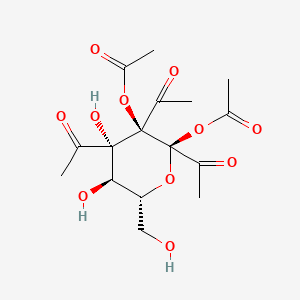
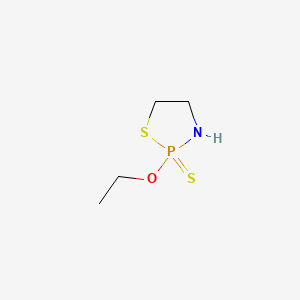
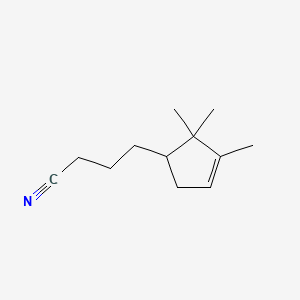
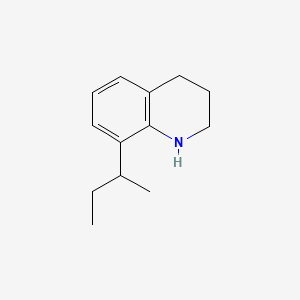
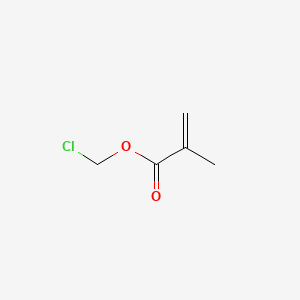
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
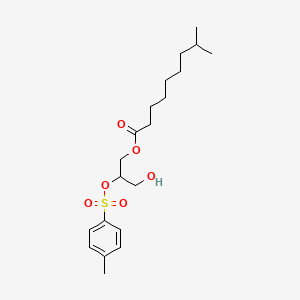

![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
